molecular formula C22H16N4O2S B380318 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 314261-91-1

3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B380318
CAS No.: 314261-91-1
M. Wt: 400.5g/mol
InChI Key: AYAUBWSUZRFVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound contains multiple functional groups, including a triazole ring, a sulfanylidene group, and an isoquinoline moiety. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactionsThe final step involves the coupling of the triazole derivative with the isoquinoline moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high

Properties

IUPAC Name

2-[2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-20-16-10-4-6-14-7-5-11-17(19(14)16)21(28)25(20)13-12-18-23-24-22(29)26(18)15-8-2-1-3-9-15/h1-11H,12-13H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUBWSUZRFVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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